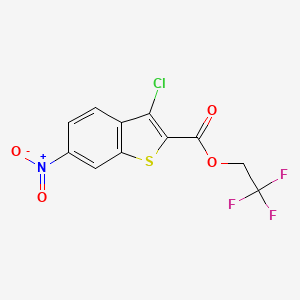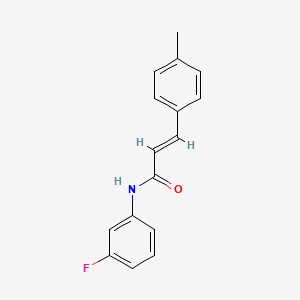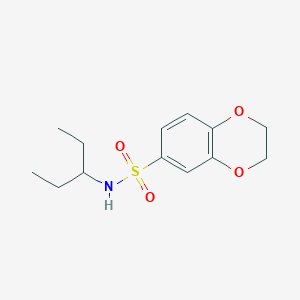![molecular formula C20H16N2O3 B5872326 N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-furamide](/img/structure/B5872326.png)
N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-furamide
描述
N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-furamide, commonly known as ANF, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. ANF is a furan-based compound that exhibits various biochemical and physiological effects, making it a promising candidate for drug development.
科学研究应用
ANF has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. ANF has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. ANF also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, ANF has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation.
作用机制
The mechanism of action of ANF is not fully understood, but it is believed to involve the inhibition of various signaling pathways, such as the PI3K/Akt and NF-κB pathways. ANF has been shown to inhibit the phosphorylation of Akt, which is a key regulator of cell survival and proliferation. ANF also inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
ANF exhibits various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. ANF has been shown to induce apoptosis and cell cycle arrest in cancer cells, which leads to the inhibition of tumor growth. ANF also reduces the production of pro-inflammatory cytokines, which helps to reduce inflammation. In addition, ANF reduces oxidative stress and inflammation, which protects against neurodegeneration.
实验室实验的优点和局限性
ANF has several advantages for lab experiments, including its small size, stability, and ease of synthesis. ANF can be easily synthesized in the lab, and its stability allows for long-term storage. However, ANF has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo. ANF also exhibits some toxicity at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for ANF research, including the development of more potent analogs, the investigation of its mechanism of action, and the exploration of its therapeutic potential in other diseases. The development of more potent analogs of ANF could lead to the discovery of more effective drugs for cancer, inflammation, and neurodegenerative disorders. The investigation of its mechanism of action could provide insights into the signaling pathways that regulate cell survival, proliferation, and inflammation. The exploration of its therapeutic potential in other diseases, such as cardiovascular disease and diabetes, could expand the scope of ANF research.
合成方法
ANF can be synthesized through a multistep process that involves the condensation of aniline and furfural. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and the resulting product is purified through column chromatography. The yield of ANF can be improved by optimizing the reaction conditions, such as temperature and reaction time.
属性
IUPAC Name |
N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c23-19(21-16-10-5-2-6-11-16)17(14-15-8-3-1-4-9-15)22-20(24)18-12-7-13-25-18/h1-14H,(H,21,23)(H,22,24)/b17-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISUVPGHXUSONN-SAPNQHFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=CC=C2)/NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001329308 | |
| Record name | N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001329308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26726301 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
69763-54-8 | |
| Record name | N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001329308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5872243.png)
![4-(benzyloxy)benzaldehyde (4-{[4-(benzyloxy)benzylidene]amino}-4H-1,2,4-triazol-3-yl)hydrazone](/img/structure/B5872244.png)

![2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrodispiro[chromene-4,1'-cyclohexane-4',2''-[1,3]dioxolane]-3-carbonitrile](/img/structure/B5872258.png)


![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-chlorobenzamide](/img/structure/B5872290.png)


![1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine](/img/structure/B5872312.png)


![N-(4-methylbenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5872349.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5872355.png)